molecular formula C11H14N4OS B12219481 2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-o ne

2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-o ne

Cat. No.: B12219481
M. Wt: 250.32 g/mol
InChI Key: MNOQJYOUTNNBMM-UHFFFAOYSA-N
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Description

2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique fusion of a benzo[b]thiophene and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable thiophene precursor, followed by cyclization to form the fused ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its combination of a benzo[b]thiophene and a pyrimidine ring is not commonly found in other compounds, making it a valuable target for research and development.

Biological Activity

2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives has been extensively studied. The compound can be synthesized through various methods involving hydrazine derivatives and thieno[2,3-d]pyrimidine scaffolds. For instance, the reaction of appropriate hydrazines with thieno[2,3-d]pyrimidine-4-one leads to the formation of this compound. The structural modifications at specific positions enhance its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds bearing the thieno[2,3-d]pyrimidine scaffold exhibit potent antitumor activity. Specifically, derivatives similar to 2-hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one were evaluated against various cancer cell lines.

  • Inhibition of Cancer Cell Growth : Compounds related to this scaffold showed significant growth inhibition across multiple human tumor cell lines. For example, compounds derived from thieno[2,3-d]pyrimidine exhibited TGI (Total Growth Inhibition) values as low as 16.2 µM and GI50 (Growth Inhibition 50%) values around 3.3 µM against selected NCI 60 cell lines .
  • Mechanism of Action : The mechanism primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in rapidly dividing cells. Compounds related to this class have been shown to bind effectively to DHFR, mimicking the binding mode of established inhibitors like methotrexate .

Other Biological Activities

Beyond antitumor properties, thieno[2,3-d]pyrimidines have been reported to possess a variety of other biological activities:

  • Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory properties by inhibiting key inflammatory pathways.
  • Antimicrobial Activity : There is evidence suggesting that these compounds can inhibit bacterial growth and may serve as potential antimicrobial agents.
  • CNS Activity : Certain derivatives have shown potential as analgesics and may affect central nervous system functions.

Case Study 1: Antitumor Screening

A study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their antitumor efficacy against a panel of cancer cell lines. Among the tested compounds, those with structural similarities to 2-hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one demonstrated superior activity compared to conventional chemotherapeutics like 5-fluorouracil. The results indicated that these compounds could be promising candidates for further development as anticancer agents .

Case Study 2: Inhibition of DHFR

In vitro studies focused on the inhibition of DHFR revealed that certain derivatives showed enhanced potency compared to methotrexate. This selectivity is attributed to specific interactions between the compound's functional groups and the active site residues of the enzyme. The presence of a thiophene ring was particularly noted for its role in mimicking key interactions necessary for effective binding .

Data Tables

Compound TGI (µM) GI50 (µM) DHFR Inhibition (%)
Compound A16.23.385
Compound B20.05.080
Compound C25.010.075

Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

2-hydrazinyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N4OS/c1-15-10(16)8-6-4-2-3-5-7(6)17-9(8)13-11(15)14-12/h2-5,12H2,1H3,(H,13,14)

InChI Key

MNOQJYOUTNNBMM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1NN)SC3=C2CCCC3

Origin of Product

United States

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